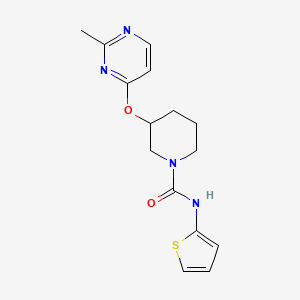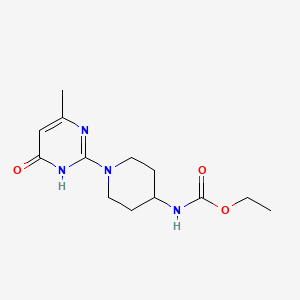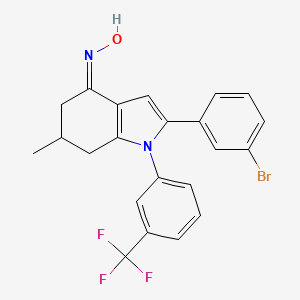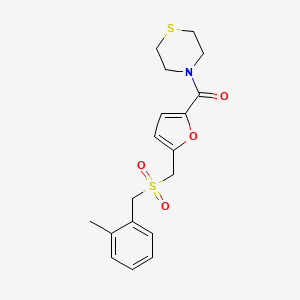![molecular formula C16H11F3N4O4S B2951812 ethyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 955975-70-9](/img/structure/B2951812.png)
ethyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. Its unique structure, which includes nitrophenyl, thiazolyl, and pyrazole moieties, provides a diverse range of chemical reactivity and biological activities. This compound’s significance arises from its potential use as a building block in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
Thiazoles and pyrazoles are found in many biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug Ritonavir, antifungal drug Abafungin, and antineoplastic drug Tiazofurin . These compounds often bind with high affinity to multiple receptors .
Mode of Action
The mode of action of these compounds can vary widely depending on their specific structure and the receptors they interact with. For example, some thiazole derivatives have been found to inhibit the growth of bacteria, while others have antiviral or anticancer properties .
Biochemical Pathways
The biochemical pathways affected by these compounds can also vary widely. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins in bacteria, thereby stopping their growth .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary depending on their specific structure. For example, some thiazole derivatives are well absorbed in the gastrointestinal tract, while others are not .
Result of Action
The result of the action of these compounds can include the inhibition of bacterial growth, the killing of cancer cells, or the prevention of viral replication, among other effects .
Action Environment
The action of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, some thiazole derivatives are more effective at certain pH levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate generally involves multi-step organic synthesis. Commonly, the synthesis begins with the construction of the thiazole ring, followed by the introduction of the nitrophenyl and pyrazole moieties. Reagents such as thioamides, hydrazines, and various electrophiles are typically employed.
Industrial Production Methods: Industrial synthesis may involve streamlined processes such as one-pot reactions or the use of continuous flow reactors to enhance yield and efficiency. The selection of solvents and catalysts plays a crucial role in optimizing the reaction conditions for large-scale production.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield aminophenyl derivatives.
Substitution: The compound can participate in substitution reactions at the pyrazole ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Use of strong oxidizing agents such as potassium permanganate.
Reduction: Employing reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Utilizing electrophilic or nucleophilic reagents under controlled temperature and pH conditions.
Major Products Formed: Depending on the reaction, products such as aminophenyl derivatives, substituted pyrazoles, and other functionalized thiazole compounds can be obtained.
Scientific Research Applications
Ethyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has garnered interest in the following areas:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or binding ligand.
Medicine: Explored for its anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Applied in the development of novel materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Ethyl 1-(1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazole
Ethyl 1-[4-(2-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate
Overall, this compound stands out for its versatile chemical properties and potential applications in diverse scientific fields. Feel free to deep-dive into any section of this article, or I can help you explore a completely new topic.
Properties
IUPAC Name |
ethyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O4S/c1-2-27-14(24)11-7-20-22(13(11)16(17,18)19)15-21-12(8-28-15)9-4-3-5-10(6-9)23(25)26/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMZMYQPLQTJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylsulfanyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide hydrochloride](/img/structure/B2951733.png)

![2-oxo-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl N-methylcarbamate](/img/structure/B2951737.png)

![N-(4-ETHYLPHENYL)-2-{1-OXO-1H,2H,7H,8H,9H,10H-[1,2,4]TRIAZINO[4,5-B]INDAZOL-2-YL}ACETAMIDE](/img/structure/B2951741.png)
![9a,11a-dimethyl-1-[(trimethylsilyl)oxy]-1,2,3,3a,3b,4,6,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dioxolane]-1-carbonitrile](/img/structure/B2951743.png)

![Tert-butyl 5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3-dihydroisoindole-2-carboxylate](/img/structure/B2951747.png)
![2-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetonitrile](/img/structure/B2951748.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2951749.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-methylisoxazol-3-yl)propanamide](/img/structure/B2951751.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2951752.png)
